![molecular formula C6H4N4O2 B1301222 [1,2,4]Triazolo[1,5-a]pyrimidin-2-carbonsäure CAS No. 202065-25-6](/img/structure/B1301222.png)

[1,2,4]Triazolo[1,5-a]pyrimidin-2-carbonsäure

Übersicht

Beschreibung

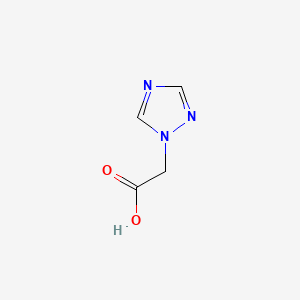

[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as pharmaceutics, agrochemistry, and photography. The structure of this compound is similar to that of purines, which allows it to act as a surrogate in drug design. Additionally, its metal-chelating properties have been explored for treatments of cancer and parasitic diseases .

Synthesis Analysis

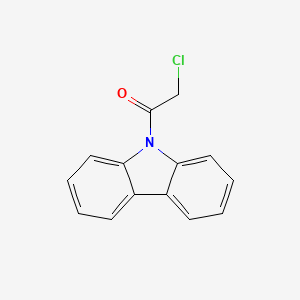

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. One approach involves the acid-catalyzed condensation of 2-amino-substituted [1,2,4]triazolo[1,5-a]pyrimidines with 1,3-diketones or 1,1,3,3-tetramethoxypropane, leading to the formation of polycyclic derivatives . Another method includes the reaction of 3-amino-1,2,4-triazole with active methylene nitriles and their ylidene derivatives to synthesize new 1,2,4-triazolo[5,1-a]pyrimidine derivatives . Additionally, phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been used for the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines .

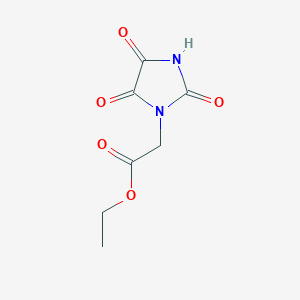

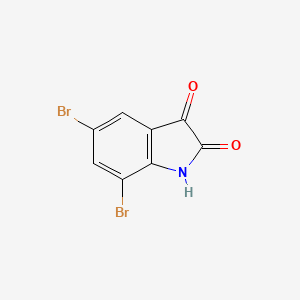

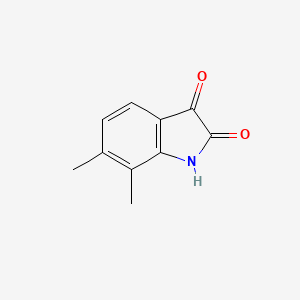

Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives is characterized by the presence of a triazolopyrimidine core. The diversity in the molecular structure is achieved through various synthetic routes that allow for the introduction of different substituents and the formation of polycyclic systems . The molecular dimensions and aromaticity of these compounds have been studied using quantum-chemical calculations, suggesting that the triazolopyrimidine ring system can exhibit different degrees of aromatic character .

Chemical Reactions Analysis

The chemical reactivity of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives includes a range of reactions such as ring alkylation, electrophilic reactions at carbon ring atoms, nucleophilic addition, and ring cleavage. These reactions are influenced by the substituents present on the triazolopyrimidine core and the reaction conditions employed . The versatility in chemical reactivity allows for the generation of a wide array of derivatives with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives are influenced by the nature of the substituents and the degree of saturation of the pyrimidine ring. These properties include solubility, melting point, and stability, which are important for the practical applications of these compounds. The tautomerism and mesoionic structures of these heterocycles have also been studied, providing insights into their chemical behavior .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

“[1,2,4]Triazolo[1,5-a]pyrimidine (TPs)” sind eine wichtige Klasse von nicht-natürlichen kleinen Molekülen, die das Interesse von Forschern geweckt haben . Sie sind in verschiedenen wichtigen Strukturen in der medizinischen Chemie vorhanden, wie z. B. Antibakterielle, Antimykotika, Antivirale, Antiparasitika und Antikrebsmittel .

Landwirtschaft

Diese Verbindungen haben aufgrund ihrer bemerkenswerten biologischen Aktivitäten in verschiedenen Bereichen auch in der Landwirtschaft große Aufmerksamkeit erlangt . Sie wurden als Herbizide und Antimykotika eingesetzt .

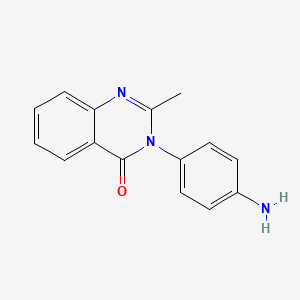

Antitumoraktivität

Auf der Suche nach neuen Antitumorverbindungen wurde eine Reihe neuartiger [1,2,4]Triazolo[1,5-a]pyrimidin-Derivate entworfen und synthetisiert . Unter diesen zeigte Verbindung 19 die beste Antitumoraktivität mit IC50-Werten von 12,3 μM bzw. 6,1 μM gegen die Zelllinien Bel-7402 und HT-1080 .

Antibiotika

Eine Reihe neuartiger Chinazolin-4(3H)-on-Derivate, die eine 1,2,4-Triazolo[1,5-a]pyrimidin-Einheit enthalten, wurden als Antibiotika in der Landwirtschaft entworfen, synthetisiert und evaluiert .

Kardiovaskuläre Vasodilatatoren

Die [1,2,4]Triazolo[1,5-a]pyrimidine (TPs) und ihre Dihydro[1,2,4]triazolo[1,5-a]pyrimidin- und [1,2,4]triazolo[1,5-a]pyrimidinon-Analoga wurden als kardiovaskuläre Vasodilatatoren verwendet .

Entzündungshemmende und Analgetika

Diese Verbindungen zeigten auch entzündungshemmende und analgetische Aktivitäten .

CDK2-Hemmung

Die CDK2-Hemmung ist ein vielversprechendes Ziel für die Krebstherapie, das Tumorzellen selektiv angreift. Ein neuer Satz kleiner Moleküle, die die privilegierten Pyrazolo[3,4-d]pyrimidin- und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Gerüste sowie die Thioglykosid-Derivate aufweisen, wurden entworfen .

Metallkoordinationsverbindungen

TPs sind vielseitige Linker zu mehreren Metallen, und die Wechselwirkungen ihrer Koordinationsverbindungen in biologischen Systemen wurden umfassend beschrieben .

Wirkmechanismus

Target of Action

Related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to inhibit cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) . PDEs play a crucial role in cellular signal transduction by breaking down cAMP, an intracellular second messenger that regulates various biological processes .

Mode of Action

Related compounds have been shown to suppress the erk signaling pathway . This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and survival .

Biochemical Pathways

The [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives have been shown to suppress the ERK signaling pathway . This pathway is a part of the larger MAPK/ERK pathway, which plays a crucial role in the regulation of cell division, apoptosis, and cell differentiation . The suppression of this pathway can lead to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Pharmacokinetics

The compound’s molecular weight is reported to be 16412 , which could potentially influence its absorption, distribution, metabolism, and excretion.

Result of Action

The [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives have been shown to exhibit antiproliferative activities against various cancer cell lines . For instance, one derivative was found to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner . It also induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Action Environment

The synthesis of related compounds has been achieved under microwave conditions , suggesting that the compound’s synthesis and possibly its action could be influenced by temperature and other environmental conditions.

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-5(12)4-8-6-7-2-1-3-10(6)9-4/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJYLNWLBGNWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361422 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202065-25-6 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

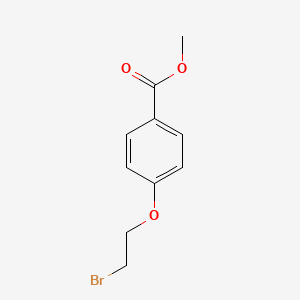

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)